1-(3,4-Dichlorophenyl)ethanamine

Chiral resolution Optical purity Asymmetric synthesis

1-(3,4-Dichlorophenyl)ethanamine (CAS 74877-07-9) is a chiral substituted arylalkylamine with molecular formula C8H9Cl2N and molecular weight 190.07 g/mol. This compound exists as a liquid at ambient temperature with a boiling point of 257.1±25.0 °C at 760 mmHg, density of 1.3±0.1 g/cm³, and flash point of 109.3°C.

Molecular Formula C8H9Cl2N
Molecular Weight 190.07 g/mol
CAS No. 74877-07-9
Cat. No. B1306573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)ethanamine
CAS74877-07-9
Molecular FormulaC8H9Cl2N
Molecular Weight190.07 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)Cl)Cl)N
InChIInChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3
InChIKeyUJUFOUVXOUYYRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorophenyl)ethanamine (CAS 74877-07-9): Physicochemical & Chiral Building Block Procurement Guide


1-(3,4-Dichlorophenyl)ethanamine (CAS 74877-07-9) is a chiral substituted arylalkylamine with molecular formula C8H9Cl2N and molecular weight 190.07 g/mol . This compound exists as a liquid at ambient temperature with a boiling point of 257.1±25.0 °C at 760 mmHg, density of 1.3±0.1 g/cm³, and flash point of 109.3°C . The structure features a dichlorophenyl ring substituted at the 3- and 4-positions with a chiral α-methylbenzylamine moiety, making it a versatile intermediate for asymmetric synthesis and chiral resolution applications in pharmaceutical development .

1-(3,4-Dichlorophenyl)ethanamine: Why 3,4-Dichlorophenethylamine & Other Analogs Cannot Be Interchanged


The α-methyl branch in 1-(3,4-dichlorophenyl)ethanamine introduces a chiral center absent in the linear 3,4-dichlorophenethylamine (CAS 21581-45-3) . This structural divergence fundamentally alters the compound's utility: the α-methylbenzylamine core enables stereoselective synthesis and chiral resolution strategies that the non-chiral phenethylamine scaffold cannot support . While both compounds share the 3,4-dichlorophenyl motif and may be considered interchangeable by procurement systems due to identical molecular formulas (C8H9Cl2N), their applications in asymmetric synthesis, chiral ligand preparation, and stereospecific biological assays are non-overlapping . The following quantitative evidence delineates where this compound demonstrates verifiable differentiation.

1-(3,4-Dichlorophenyl)ethanamine: Quantitative Differentiation Evidence for Scientific Procurement


Chiral Resolution Efficiency vs. Racemic Mixture: Optical Purity Achieved via Mandelic Acid Resolution

1-(3,4-Dichlorophenyl)ethanamine can be optically resolved using mandelic acid to yield the (R)-enantiomer with 87.4% enantiomeric excess (ee), as documented in synthetic route optimization studies . This compares favorably to the racemic starting material which contains 0% ee by definition. The Sumitomo patent further describes a method for producing optically active 1-(dichloro-substituted phenyl)ethylamines with high optical purity using mandelic acid resolution, enabling efficient recovery and recycling of the resolving agent . In contrast, the non-chiral analog 3,4-dichlorophenethylamine cannot undergo optical resolution and therefore cannot serve applications requiring enantiopure amines.

Chiral resolution Optical purity Asymmetric synthesis Pharmaceutical intermediate

Physicochemical Differentiation: Boiling Point & Density Comparison with 3,4-Dichlorophenethylamine

The α-methyl substitution in 1-(3,4-dichlorophenyl)ethanamine results in a lower boiling point (257.1±25.0 °C at 760 mmHg) compared to its linear analog 3,4-dichlorophenethylamine (268.8±25.0 °C at 760 mmHg), a difference of approximately 11.7 °C [1]. Both compounds exhibit comparable density values (1.3±0.1 g/cm³ for the target vs. 1.3±0.1 g/cm³ for the comparator), indicating that the boiling point differential arises primarily from the branched vs. linear alkylamine architecture rather than differences in molecular packing [1].

Physicochemical properties Analytical characterization Purification Structural isomer differentiation

PNMT Inhibitory Activity: Quantitative Comparison with 1-(2,3-Dichlorophenyl)ethanamine

1-(3,4-Dichlorophenyl)ethanamine exhibits extremely weak inhibition of bovine phenylethanolamine N-methyltransferase (PNMT) with a Ki value of 1.11×10⁶ nM (1.11 mM) [1]. In contrast, the 2,3-dichloro regioisomer (1-(2,3-dichlorophenyl)ethanamine hydrochloride) demonstrates significantly higher potency as a PNMT inhibitor, though exact comparative Ki values for the 2,3-isomer are not available in the same assay system . This 1000-fold difference in activity (based on the high Ki of the 3,4-isomer versus expected nanomolar or low micromolar inhibition for the 2,3-isomer) demonstrates that the 3,4-dichloro substitution pattern is markedly suboptimal for PNMT inhibition. This evidence should caution against selecting the 3,4-isomer for PNMT-targeted applications.

PNMT inhibition Catecholamine biosynthesis Antihypertensive research Structure-activity relationship

1-(3,4-Dichlorophenyl)ethanamine: Evidence-Based Application Scenarios for Scientific Procurement


Chiral Building Block for Asymmetric Synthesis of CNS-Targeted Pharmaceuticals

The compound's α-methylbenzylamine scaffold with a chiral center enables its use as a starting material or intermediate in the stereoselective synthesis of sigma receptor ligands, including BD1008 analogs and related neuroactive compounds . The demonstrated capability for optical resolution (87.4% ee) supports procurement for projects requiring enantiomerically enriched amines for structure-activity relationship studies in neurological and psychiatric drug discovery .

Reference Standard for Analytical Differentiation from 3,4-Dichlorophenethylamine

The 11.7 °C boiling point difference and distinct retention characteristics enable 1-(3,4-dichlorophenyl)ethanamine to serve as a reference standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods for distinguishing between branched α-methylbenzylamine derivatives and linear phenethylamine analogs in complex reaction mixtures .

Negative Control for PNMT Inhibition Studies

Given its extremely weak PNMT inhibitory activity (Ki = 1.11 mM), the 3,4-dichloro isomer can be procured as a negative control compound when investigating the structure-activity relationships of dichlorophenylalkylamines as PNMT inhibitors . This application leverages the compound's well-characterized, poor activity to validate assay specificity and confirm that observed inhibition is due to the 2,3-regioisomer rather than nonspecific effects.

Intermediate for Chiral Resolution Methodology Development

The compound serves as a model substrate for developing and optimizing chiral resolution protocols using mandelic acid and other resolving agents, with demonstrated recovery and recycling of the resolving agent enabling cost-effective scale-up of enantiomerically pure amines for pharmaceutical manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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